4-oxo-3,4-dihydrophthalazine-6-carboxylic acid
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Overview
Description
4-oxo-3,4-dihydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol It is known for its unique structure, which includes a phthalazine ring system with a carboxylic acid group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives, followed by oxidation to introduce the keto group . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4-dihydrophthalazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce 4-hydroxy-3,4-dihydrophthalazine-6-carboxylic acid .
Scientific Research Applications
4-oxo-3,4-dihydrophthalazine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The keto and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position.
3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This derivative includes a methyl group, which alters its chemical properties and reactivity.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .
Properties
CAS No. |
292633-72-8 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-3H-phthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-3-5(9(13)14)1-2-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
LSEPCPGUZMVLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NN=C2 |
Purity |
95 |
Origin of Product |
United States |
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